3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-1-6-2-11-4-8-9(6)7(5-13)3-12-8/h2-5,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDIFWNTJWSAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2C#N)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101231061 | |
| Record name | 3-Formyl-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-19-4 | |
| Record name | 3-Formyl-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 3 Formyl 1h Pyrrolo 2,3 C Pyridine 4 Carbonitrile
Reactivity of the Formyl Group (–CHO)
The formyl group, an aldehyde functionality attached to the C3 position of the pyrrole (B145914) ring, is an electrophilic center and a versatile handle for a variety of chemical transformations. Its reactivity is central to building molecular complexity from the parent scaffold.
Oxidation and Reduction Pathways
The formyl group of 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is susceptible to both oxidation and reduction, yielding products with different functional groups and oxidation states.
Oxidation: The aldehyde can be readily oxidized to a carboxylic acid. This transformation is a common step in modifying such scaffolds, leading to the formation of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) can be employed for this purpose.
Reduction: Conversely, the formyl group can be reduced to a primary alcohol, yielding (4-cyano-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol provides a new site for further functionalization, such as esterification or etherification.
| Transformation | Reagent Example | Product |
| Oxidation | KMnO₄ | 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid |
| Reduction | NaBH₄ | (4-cyano-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol |
Condensation Reactions (e.g., Knoevenagel, aldol)
The electrophilic nature of the formyl group's carbonyl carbon makes it an excellent substrate for condensation reactions, which are fundamental for forming carbon-carbon bonds. nih.govmdpi.com
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst (e.g., piperidine, pyridine). nih.govmdpi.com This reaction would yield an α,β-unsaturated dinitrile or a cyanoacrylate derivative, respectively. These products are valuable intermediates in the synthesis of various heterocyclic systems. mdpi.com
Aldol (B89426) Condensation: The formyl group can also participate in aldol-type reactions. In a crossed-aldol condensation, it can react with a ketone or another aldehyde containing an α-hydrogen in the presence of an acid or base catalyst. This reaction leads to the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate to form an α,β-unsaturated carbonyl derivative.
Derivatization to Other Functionalities (e.g., oximes, carboxylic acids)
The formyl group serves as a gateway to a wide array of other functional groups through various derivatization reactions.
Oxime Formation: Reaction with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base like sodium bicarbonate converts the formyl group into an oxime. nih.gov This transformation is demonstrated in the synthesis of 3-carbonitrile derivatives from 3-formyl-pyrrolo[2,3-b]pyridines. nih.gov The resulting oxime can be a stable final product or an intermediate that can be dehydrated to regenerate a nitrile group, although in this case, it would be at the formyl position.
Carboxylic Acid Formation: As mentioned in the oxidation pathways, conversion to a carboxylic acid is a key derivatization. This introduces an acidic functional group, significantly altering the molecule's chemical properties and providing a new reactive site for amide bond formation or esterification.
Reactivity of the Carbonitrile Group (–CN)
The carbonitrile group at the C4 position of the pyridine (B92270) ring is a versatile functional group that can be transformed into several other nitrogen-containing moieties.
Hydrolysis and Amidation Reactions
The carbonitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide.
Hydrolysis: Complete hydrolysis, typically requiring strong acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions and heat, converts the nitrile into a carboxylic acid, forming 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid.
Amidation: Partial hydrolysis of the nitrile leads to the formation of the corresponding amide, 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide. This reaction can often be achieved under milder conditions than full hydrolysis. The resulting amide is a common functional group in biologically active molecules. mdpi.com
| Transformation | Conditions | Product |
| Full Hydrolysis | Strong Acid/Base, Heat | 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid |
| Partial Hydrolysis | Milder Acid/Base | 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide |
Reduction to Amines
The reduction of the carbonitrile group provides a direct route to a primary amine, a crucial functional group in medicinal chemistry.
Chemical Reduction: The nitrile can be reduced to a primary aminomethyl group, yielding (4-(aminomethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)carbaldehyde. This is a highly valuable transformation for introducing a basic, nucleophilic center. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst), or borane (B79455) complexes.
Relevance to Nitrile Reductases: While specific studies on the enzymatic reduction of this compound are not available, the field of biocatalysis utilizes nitrile reductase enzymes to convert nitriles to amines under mild, environmentally friendly conditions. These enzymes represent a potential green alternative to traditional chemical methods for the synthesis of amine derivatives from nitrile precursors.
Cycloaddition Reactions (e.g., tetrazole formation)
The nitrile group in this compound is a key site for cycloaddition reactions, most notably in the formation of tetrazole rings. The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a well-established method for synthesizing 5-substituted-1H-tetrazoles. nih.govorganic-chemistry.org This transformation is significant as the tetrazole moiety is a well-known bioisostere for the carboxylic acid group, often leading to improved metabolic stability and enhanced biological activity in drug candidates. researchgate.net
The synthesis of tetrazoles from organic nitriles typically involves treatment with an azide source, such as sodium azide, often in the presence of a Lewis or Brønsted acid catalyst. researchgate.net The reaction proceeds through the 1,3-dipolar cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile. nih.gov Electron-withdrawing groups attached to the nitrile can facilitate this reaction by lowering the energy of the LUMO of the nitrile, thereby enhancing its interaction with the HOMO of the azide. nih.gov
While direct examples involving this compound are not extensively detailed in the provided search results, the general reactivity of nitriles in this context is well-documented. For instance, the conversion of a 3-carbonitrile derivative of a pyrrolo[2,3-b]pyridine into a tetrazole has been described. nih.gov This suggests that the 4-carbonitrile group of the subject compound would be amenable to similar transformations. The reaction conditions would likely involve an azide source like sodium azide or trimethylsilyl (B98337) azide, potentially with a catalyst such as zinc salts or an organocatalyst to promote the cycloaddition. organic-chemistry.org
The formation of a fused pyrrolo-tetrazole ring system is also a possibility, although this would involve a different reaction pathway. researchgate.net In the context of this compound, the focus of tetrazole formation via cycloaddition is on the pendant 4-carbonitrile group.
Reactivity of the Pyrrole and Pyridine Aromatic Systems
The reactivity of the fused pyrrolo[2,3-c]pyridine core is dictated by the electronic properties of both the pyrrole and pyridine rings. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, while the pyridine ring is electron-deficient and generally more reactive towards nucleophiles. pearson.comaklectures.comgcwgandhinagar.com
Electrophilic and Nucleophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution: The pyrrole moiety of the pyrrolo[2,3-c]pyridine system is highly activated towards electrophilic aromatic substitution (EAS). pearson.com The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, increasing its electron density and making it more nucleophilic than benzene. pearson.com Electrophilic attack predominantly occurs at the positions adjacent to the nitrogen atom (the α-positions or C2 and C5 in a simple pyrrole) because the resulting carbocation intermediate is better stabilized by resonance. pearson.comaklectures.com In the context of the 1H-pyrrolo[2,3-b]pyridine system, which is structurally related, electrophilic substitutions such as nitration, bromination, and iodination have been shown to occur primarily at the 3-position. rsc.org
The pyridine ring, in contrast, is deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. gcwgandhinagar.comyoutube.com Electrophilic attack on the pyridine nitrogen is also possible, which further deactivates the ring. gcwgandhinagar.com If substitution does occur, it is most likely to happen at the 3-position (meta to the nitrogen), as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the intermediate. aklectures.comyoutube.com
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly when a good leaving group is present at the 2- or 4-position. youtube.com The nitrogen atom can stabilize the negative charge of the Meisenheimer-like intermediate. gcwgandhinagar.com For the pyrrolo[2,3-c]pyridine scaffold, nucleophilic substitution would be favored on the pyridine portion of the molecule.
N-Substitution and Derivatization on the Pyrrole Nitrogen
The nitrogen atom of the pyrrole ring in this compound possesses a lone pair of electrons and can be readily derivatized. N-substitution is a common strategy to introduce molecular diversity and modulate the physicochemical properties of pyrrole-containing compounds. nih.govmdpi.com Common N-derivatization reactions include alkylation, acylation, and sulfonylation. nih.gov
For example, N-substitution of related pyrrolo[2,3-b]pyridine scaffolds has been achieved using various reagents and conditions. These modifications can be crucial for altering the biological activity of the molecule. nih.govnih.gov The choice of substituent on the pyrrole nitrogen can influence the electronic properties of the ring system and can be a key element in structure-activity relationship (SAR) studies. nih.gov
Regioselectivity and Electronic Effects of Substituents
The regioselectivity of reactions on the this compound scaffold is governed by the electronic effects of the existing substituents and the inherent reactivity of the fused heterocyclic system. The formyl group at the 3-position and the carbonitrile group at the 4-position are both electron-withdrawing groups.
These substituents will influence the electron density of both the pyrrole and pyridine rings. The electron-withdrawing nature of these groups will likely decrease the reactivity of the pyrrole ring towards electrophilic attack compared to an unsubstituted pyrrolopyridine. Conversely, they may enhance the susceptibility of the pyridine ring to nucleophilic attack.
Development of Analog Libraries and Functional Modifications
The this compound scaffold is a versatile starting point for the development of analog libraries for drug discovery and other applications. The various reactive sites on the molecule allow for a wide range of functional modifications.
Libraries of analogs can be generated by:
Modification of the formyl group: The aldehyde can be converted into other functional groups such as oximes, hydrazones, or can be used in reductive amination reactions to introduce diverse amine substituents. nih.gov
Transformation of the nitrile group: As discussed, the nitrile can be converted to a tetrazole or potentially hydrolyzed to a carboxylic acid or reduced to an amine.
N-derivatization of the pyrrole: A variety of substituents can be introduced on the pyrrole nitrogen to explore the impact on biological activity. nih.govmdpi.com
Substitution on the aromatic rings: Further electrophilic or nucleophilic substitution reactions, where possible, can introduce additional diversity.
The development of such libraries is a common strategy in medicinal chemistry to explore the structure-activity relationships of a particular scaffold. For example, libraries of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as inhibitors of various enzymes. nih.govnih.govrsc.org Similarly, derivatives of pyrrolo[2,3-d]pyrimidines have been developed through scaffold hopping and molecular hybridization approaches. nih.govmdpi.com These studies highlight the importance of systematic functional modifications in optimizing the biological properties of a lead compound.
Below is an interactive data table summarizing the potential functional modifications for analog library development based on the reactivity of this compound.
| Reactive Site | Type of Reaction | Potential Functional Group Transformation | Example Reagents/Conditions |
| 3-Formyl Group | Condensation | Oxime | Hydroxylamine hydrochloride |
| 3-Formyl Group | Condensation | Hydrazone | Hydrazine derivatives |
| 3-Formyl Group | Reductive Amination | Amine | Amine, reducing agent (e.g., NaBH3CN) |
| 4-Carbonitrile Group | Cycloaddition | Tetrazole | Sodium azide, catalyst |
| 4-Carbonitrile Group | Hydrolysis | Carboxylic Acid | Acid or base catalysis |
| 4-Carbonitrile Group | Reduction | Amine | Reducing agent (e.g., LiAlH4) |
| Pyrrole N-H | Alkylation | N-Alkyl | Alkyl halide, base |
| Pyrrole N-H | Acylation | N-Acyl | Acyl chloride, base |
| Pyrrole N-H | Sulfonylation | N-Sulfonyl | Sulfonyl chloride, base |
Biological Activities and Molecular Mechanisms Associated with Pyrrolo 2,3 C Pyridine Derivatives
Modulatory Effects on Enzyme Systems and Receptors
Pyrrolo[2,3-c]pyridine derivatives and their isomers have been extensively investigated for their ability to interact with and modulate the activity of a wide range of enzymes and receptors. Their unique heterocyclic structure serves as a versatile scaffold for the design of potent and selective inhibitors targeting key players in cellular signaling pathways.
Kinase Inhibition
The inhibition of kinases, enzymes that play a crucial role in cell signaling and regulation, is a primary area of investigation for pyrrolopyridine derivatives. These compounds have shown inhibitory activity against several important kinases implicated in cancer and other diseases.
VEGFR2, FGFR, and Tyrosine Kinase: Derivatives of the closely related pyrrolo[2,3-d]pyrimidine scaffold have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. Some of these compounds exhibit IC50 values in the low nanomolar range, demonstrating their potential as anti-angiogenic agents. Similarly, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), with some compounds showing IC50 values of 7 nM and 9 nM against FGFR1 and FGFR2, respectively. The broader class of pyrrolopyrimidines has been investigated as tyrosine kinase inhibitors for non-small cell lung cancer, with some compounds showing high potency against mutant forms of the Epidermal Growth Factor Receptor (EGFR).
BRAF and Met kinase: Computational studies have explored the potential of novel pyrrolo[2,3-b]pyridine derivatives as inhibitors of the V600E mutant of BRAF kinase, a key driver in several cancers. ajchem-a.com These in silico analyses suggest that certain derivatives may bind effectively to the target. ajchem-a.com Furthermore, a series of novel pyrrolo[2,3-b]pyridine derivatives incorporating a 1,2,3-triazole moiety have been synthesized and evaluated as c-Met kinase inhibitors. nih.gov One of the most promising compounds from this series demonstrated a c-Met IC50 value of 1.68 nM. nih.gov Additionally, a pyrrolo[3,2-c]pyridine derivative showed a 40% inhibition of c-MET kinase at a 1 µM concentration. nih.gov
Janus Kinase 2 (JAK2): A series of novel pyrrolo[2,3-d]pyrimidine-phenylamide hybrids were designed and synthesized as potential Janus Kinase 2 (JAK2) inhibitors. One particularly potent compound exhibited an IC50 of 6 nM for JAK2 and demonstrated over 97-fold selectivity against JAK3.
Protease and Hydrolase Inhibition
The inhibitory action of pyrrolopyridine derivatives extends to proteases and hydrolases, enzymes involved in protein degradation and signaling.
Human Neutrophil Elastase (HNE): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Human Neutrophil Elastase (HNE), a protease implicated in inflammatory diseases. Structure-activity relationship studies revealed that while modifications at the 2-position of the scaffold led to a loss of activity, various substitutions at the 5-position were well-tolerated, resulting in compounds with IC50 values in the range of 15–51 nM.
Caspase-3: Mechanistic studies of a potent pyrrolo[2,3-d]pyrimidine derivative, compound 5k, in HepG2 cells revealed an increase in the pro-apoptotic protein caspase-3, suggesting an indirect role in the activation of this key executioner caspase in apoptosis. mdpi.com Computational studies have also been performed on pyrrolo[3,4-c]quinoline-1,3-diones to predict their inhibitory activity against caspase-3. researchgate.net
Phosphodiesterase type 4B (PDE4B): A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been developed as selective and potent inhibitors of Phosphodiesterase 4B (PDE4B). nih.gov One of the lead compounds from this series demonstrated significant inhibition of TNF-α release from macrophages. nih.gov Another study on pyrrolo[2,3-d]pyrimidine compounds identified a potent inhibitor of cAMP hydrolyzing phosphodiesterase with an IC50 of 16 µM. nih.gov
DNA/RNA Modulating Enzymes
The pyrrolopyridine scaffold is also found in compounds that target enzymes involved in the processing of DNA and RNA.
Topoisomerase I: The natural product camptothecin, which features a pyrrolopyridine scaffold, is a well-known inhibitor of Topoisomerase I and has been used in cancer treatment. mdpi.com
HIV-1 Integrase: Pyrrolopyridine-based allosteric integrase inhibitors have been reported as highly potent and safe anti-HIV agents. One such compound, STP0404, displayed a picomolar IC50 in human PBMCs and works by binding to the host LEDGF/p75 protein binding pocket of the integrase dimer, leading to aberrant oligomerization and inhibition of viral maturation.
DNA gyrase: Pyrrolo[2,3-d]pyrimidine analogues have been noted for their potential as inhibitors of DNA gyrase B (GyrB) and topoisomerase IV.
Other Enzyme Targets
The versatility of the pyrrolopyridine scaffold allows for the targeting of other important enzyme classes.
Histone deacetylase (HDAC): A series of novel HDAC inhibitors have been designed based on pyrrolo[2,3-c]pyridine scaffolds. One lead compound, which acts as a reversible Lysine-specific demethylase 1 (LSD1, a type of HDAC) inhibitor, showed an IC50 value of 3.1 nM in an enzymatic assay. theraindx.com
Isocitrate dehydrogenase (IDH): While not specifically pyrrolopyridine derivatives, a series of 2,4,6-trisubstituted pyridine (B92270) derivatives have been developed as inhibitors of mutant isocitrate dehydrogenase 2 (IDH2). One of the most potent compounds in this class exhibited an IC50 of 54.6 nM against the IDH2 R140Q mutant. nih.gov
Cellular Level Biological Modulations
The enzymatic inhibitory activities of pyrrolopyridine derivatives translate into significant effects at the cellular level, particularly in the context of cancer cell proliferation and survival.
Antiproliferative Effects and Cell Cycle Modulation
A hallmark of many pyrrolopyridine derivatives is their ability to inhibit the growth of cancer cells and modulate the cell cycle.
Antiproliferative Effects: A series of eighteen pyrrolo[3,2-c]pyridine derivatives were tested for their antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines. nih.gov The most potent compound showed strong activity with IC50 values ranging from 0.15 to 1.78 µM. nih.gov
Cell Cycle Modulation: Studies have shown that these compounds can induce cell cycle arrest at various phases. For instance, a pyrrolo[2,3-d]pyrimidine derivative was found to cause an increase in the G0-G1 phase population (from 43.86% to 49.18%) and a decrease in the S and G2/M phase populations in HepG2 cells. nih.gov Other studies on different heterocyclic compounds have demonstrated the ability to induce G1 arrest, as well as biphasic arrest at both G0/G1 and G2/M phases depending on the concentration. core.ac.uknih.gov For example, some compounds induced G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations. nih.gov Genistein, an isoflavonoid, has been shown to induce G2/M arrest in T24 bladder cancer cells. mdpi.com
Interactive Data Table: Kinase Inhibition by Pyrrolopyridine Derivatives
| Compound Class | Target Kinase | IC50 (nM) |
| Pyrrolo[2,3-b]pyridine | FGFR1 | 7 |
| Pyrrolo[2,3-b]pyridine | FGFR2 | 9 |
| Pyrrolo[2,3-b]pyridine | c-Met | 1680 |
| Pyrrolo[3,2-c]pyridine | FMS kinase | 30 |
| Pyrrolo[2,3-d]pyrimidine | JAK2 | 6 |
Interactive Data Table: Other Enzyme Inhibition by Pyrrolopyridine Derivatives
| Compound Class | Target Enzyme | IC50 |
| Pyrrolo[2,3-b]pyridine | Human Neutrophil Elastase | 15-51 nM |
| Pyrrolo[2,3-d]pyrimidine | Phosphodiesterase | 16 µM |
| Pyrrolo[2,3-c]pyridine | LSD1 (HDAC) | 3.1 nM |
| Pyridine derivative | Mutant IDH2 | 54.6 nM |
Interactive Data Table: Antiproliferative Activity of a Pyrrolo[3,2-c]pyridine Derivative
| Cell Line | Cancer Type | IC50 (µM) |
| SK-OV-3 | Ovarian | 0.15 |
| A2780 | Ovarian | 0.35 |
| PC-3 | Prostate | 0.21 |
| DU 145 | Prostate | 0.27 |
| MCF7 | Breast | 0.24 |
| MDA-MB-231 | Breast | 1.78 |
Apoptosis Induction Pathways
Pyrrolo[2,3-c]pyridine derivatives and their isomers have been shown to induce programmed cell death, or apoptosis, in cancer cells through various molecular pathways.
One key mechanism involves the disruption of the cell cycle. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization. tandfonline.comnih.gov Compound 10t , a notable example from this series, was found to bind to the colchicine (B1669291) site on tubulin, leading to the disruption of microtubule dynamics. This interference with the cellular cytoskeleton prompts cell cycle arrest in the G2/M phase, ultimately culminating in apoptosis. tandfonline.comnih.gov Studies on HeLa cells treated with this compound showed a dose-dependent increase in the population of cells in the G2/M phase, confirming its effect on cell cycle progression. nih.gov
Another pathway for apoptosis induction is through the regulation of key apoptotic proteins. Research on halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, such as compound 5k , demonstrated an ability to induce apoptosis in HepG2 liver cancer cells. mdpi.com Mechanistic studies revealed that this compound significantly increased the levels of pro-apoptotic proteins, including caspase-3 and Bax, while simultaneously downregulating the activity of the anti-apoptotic protein Bcl-2. mdpi.com
Furthermore, some pyrrolopyridine derivatives can induce apoptosis indirectly by modulating the tumor microenvironment. A novel pyrrolo[2,3-b]pyridine-based CSF-1R inhibitor, III-1 , was shown to induce apoptosis in tumor cells by regulating macrophages. acs.org This compound repolarizes M2-like tumor-associated macrophages (TAMs) to an M1-phenotype, which in turn promotes the apoptosis of cancer cells. acs.org Similarly, the 1H-pyrrolo[2,3-b]pyridine derivative 4h has also been found to inhibit the proliferation of breast cancer cells and induce their apoptosis. rsc.org
Table 1: Apoptosis Induction by Pyrrolopyridine Derivatives
| Compound | Derivative Class | Mechanism of Action | Cell Line | Source |
|---|---|---|---|---|
| 10t | 1H-pyrrolo[3,2-c]pyridine | Inhibits tubulin polymerization, causes G2/M cell cycle arrest | HeLa, SGC-7901, MCF-7 | tandfonline.comnih.gov |
| 5k | pyrrolo[2,3-d]pyrimidine | Increases caspase-3 and Bax, downregulates Bcl-2 | HepG2 | mdpi.com |
| III-1 | pyrrolo[2,3-b]pyridine | Induces apoptosis by regulating macrophages (CSF-1R inhibitor) | MC-38 | acs.org |
| 4h | 1H-pyrrolo[2,3-b]pyridine | Induces apoptosis (FGFR inhibitor) | 4T1 (Breast Cancer) | rsc.org |
Inhibition of Cell Migration and Invasion
In addition to inducing cell death, certain pyrrolopyridine derivatives have demonstrated the ability to inhibit the migration and invasion of cancer cells, which are critical steps in tumor metastasis. The compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative and a potent fibroblast growth factor receptor (FGFR) inhibitor, has been shown to significantly inhibit the migration and invasion of 4T1 breast cancer cells in vitro. rsc.orgrsc.org This activity is crucial for its potential as an anti-cancer agent, as it targets the spread of tumor cells to distant organs.
Broad-Spectrum In Vitro Biological Activities (Mechanistic Insights)
Derivatives of the pyrrolopyridine scaffold exhibit a wide array of biological activities, stemming from their diverse molecular interactions.
Antimicrobial (Antibacterial, Antifungal, Antimycobacterial)
The pyrrolopyridine nucleus is a key feature in a variety of compounds with potent antimicrobial properties. rsc.orgresearchgate.net
Antibacterial and Antifungal: Derivatives of pyrrolo[3,2-b]pyridine have shown activity against resistant strains of Escherichia coli. nih.gov Additionally, certain Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione displayed moderate activity against Staphylococcus aureus and were also found to reduce the growth of the fungus Candida albicans. nih.gov The broader class of pyrrole-containing compounds has been extensively studied for antibacterial action against both Gram-positive and Gram-negative bacteria. nih.gov
Antimycobacterial: Pyrrolopyridine derivatives have been identified as effective agents against mycobacteria. researchgate.net The mechanism for some of these compounds involves the inhibition of enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. nih.gov This is the same target as the frontline anti-tuberculosis drug isoniazid. nih.gov
Antiviral Activities
The antiviral potential of pyrrolopyridine and related structures has been well-documented. researchgate.netresearchgate.net These compounds have shown efficacy against a range of viruses. benthamscience.com A notable mechanism of action is the inhibition of HIV-1 integrase, an enzyme crucial for the incorporation of viral DNA into the host genome, by certain pyrrolo[3,4-c]pyridine derivatives. nih.gov The pyridine nucleus, in general, is a common scaffold in molecules with activity against viruses such as HIV, Hepatitis C (HCV), and Hepatitis B (HBV). benthamscience.com More recently, pyridine derivatives have been investigated for their potential to inhibit key viral proteins of SARS-CoV-2, such as the main protease (3CLpro). mdpi.com
Anti-Inflammatory Mechanisms (e.g., COX inhibition, cytokine modulation)
Pyrrolopyridine derivatives have demonstrated significant anti-inflammatory properties through multiple mechanisms. A primary mode of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammatory pathways. nih.govunina.it
Certain substituted pyrrolo[2,3-b]pyridine derivatives, such as 3i and 3l , have shown promising anti-inflammatory activity. nih.gov Molecular docking studies suggest these molecules fit within the COX-2 binding site, thereby inhibiting its function. nih.gov Other pyrrole (B145914) derivatives have been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, by blocking COX-2 activity in vitro. unina.it
Beyond COX inhibition, these compounds can modulate other inflammatory targets. Pyrrole derivatives have been reported to inhibit the pro-inflammatory cytokine TNF-α. nih.gov Additionally, derivatives of pyrrolo[3,4-c]pyridine have been investigated as inhibitors of matrix metalloproteinases (MMPs) and spleen tyrosine kinase (SYK), both of which are important mediators in inflammatory diseases. nih.gov
Table 2: Anti-Inflammatory Mechanisms of Pyrrolopyridine Derivatives
| Mechanism | Target | Derivative Class | Source |
|---|---|---|---|
| Enzyme Inhibition | COX-2 | pyrrolo[2,3-b]pyridine, general pyrroles | nih.govunina.it |
| Cytokine Modulation | TNF-α | general pyrroles | nih.gov |
| Enzyme Inhibition | Matrix Metalloproteinases (MMPs) | pyrrolo[3,4-c]pyridine | nih.gov |
| Enzyme Inhibition | Spleen Tyrosine Kinase (SYK) | pyrrolo[3,4-c]pyridine | nih.gov |
Analgesic and Sedative Activity Mechanisms
A significant body of research has been dedicated to the analgesic and sedative properties of pyrrolopyridine derivatives, particularly those of the pyrrolo[3,4-c]pyridine class. researchgate.netnih.gov Numerous studies have confirmed their potential in pain management and sedation. researchgate.net
New derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have demonstrated significant analgesic activity in animal models, including the "hot plate" and "writhing" tests, which measure responses to thermal and chemical pain stimuli, respectively. nih.gov Some of these compounds exhibited analgesic potency comparable to morphine in the writhing test. nih.gov In addition to their analgesic effects, these compounds were also found to inhibit locomotor activity in mice and prolong thiopental-induced sleep, indicating sedative properties. nih.govnih.gov While these in vivo effects are well-documented, the precise molecular mechanisms underlying the analgesic and sedative activities are still under investigation. nih.gov
Despite a comprehensive search for scientific literature, no specific information is currently available for the chemical compound 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile .
Extensive database searches for the synthesis, chemical properties, characterization, and biological activities, including the specific area of trypanocidal activity mechanisms of its derivatives, did not yield any direct research findings or data pertaining to this exact molecule.
The available scientific literature focuses on other isomers and derivatives of the broader pyrrolo[2,3-c]pyridine class. For instance, studies have been conducted on the trypanocidal activity of pyrrolo[2,3-b]pyridine and pyrazolo[4,3-c]pyridine derivatives, which have different structural arrangements. However, these findings cannot be extrapolated to this compound due to the specific structure-activity relationships inherent in medicinal chemistry.
Consequently, the requested article, structured around the chemical and biological profile of this compound, cannot be generated at this time due to the absence of published research on this specific compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrrolo 2,3 C Pyridine Derivatives
Impact of Substituents on Biological Activity
The biological activity of pyrrolo[2,3-c]pyridine derivatives is highly dependent on the nature and position of various substituents on the bicyclic ring system. The core scaffold itself contains key features for molecular recognition, including a hydrogen bond donor at the N-1 position of the pyrrole (B145914) ring and a hydrogen bond acceptor at the N-6 of the pyridine (B92270) ring. This arrangement mimics the hinge-binding motif of adenine in ATP, making these compounds particularly effective as kinase inhibitors. nih.gov
While direct studies on 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile are not extensively available, the functional contributions of formyl and carbonitrile groups are well-understood in medicinal chemistry.
Carbonitrile (Cyano) Group: The carbonitrile group at the C-4 position is a potent electron-withdrawing group and a linear hydrogen bond acceptor. Its inclusion can significantly influence the electronic distribution of the aromatic system and provide a key interaction point with a biological target. In many kinase inhibitors, a nitrile group is strategically placed to occupy a specific pocket and form a hydrogen bond with a backbone amide or a key amino acid residue, thereby anchoring the ligand and enhancing potency.
Formyl (Aldehyde) Group: The formyl group at the C-3 position is also electron-withdrawing and acts as a hydrogen bond acceptor. The oxygen atom can form critical hydrogen bonds with donor groups in a protein's active site. Furthermore, the formyl group serves as a versatile synthetic handle, allowing for the subsequent elaboration of the molecule to explore additional binding interactions and optimize activity. For instance, it can be readily converted into oximes, imines, or alcohols, providing a straightforward route to probe the structure-activity landscape.
The combination of a formyl group at C-3 and a carbonitrile group at C-4 would create a highly electron-deficient pyridine ring, which could modulate the pKa of the ring nitrogen and influence long-range electronic effects, thereby fine-tuning the binding affinity of the entire molecule.
Substitution at the N-1 position of the pyrrole ring is a common strategy for modulating the pharmacological profile of azaindole derivatives. researchgate.net This position is often solvent-exposed in kinase binding sites, providing an opportunity to introduce larger substituents that can interact with the solvent front or nearby regions of the protein without disrupting the core hinge-binding interactions.
Studies on the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated the importance of N-1 substitution. For example, in a series of phosphodiesterase 4B (PDE4B) inhibitors, attaching various aryl groups to the pyrrole nitrogen was a key step in identifying potent compounds. nih.gov Similarly, N-protection with groups like the 4-methoxybenzyl group has been shown to be effective for enabling certain chemical reactions during synthesis. researchgate.net The choice of substituent at this position can be used to:
Enhance Potency: By introducing groups that can form additional favorable interactions with the target protein.
Improve Physicochemical Properties: Modifying substituents at N-1 can significantly alter a compound's solubility, lipophilicity, and metabolic stability.
Modulate Selectivity: Tailoring the N-1 substituent can help achieve selectivity for a desired biological target over off-targets.
Modifying the pyridine portion of the pyrrolopyridine scaffold is a critical aspect of lead optimization. The substituents can directly impact binding affinity, selectivity, and pharmacokinetic properties. mdpi.com In studies of the related pyrrolo[3,2-c]pyridine scaffold as FMS kinase inhibitors, the introduction of bulky and electron-withdrawing groups, such as 3,5-bis(trifluoromethyl)phenyl, was shown to enhance the affinity for the enzyme. nih.govnih.gov
A summary of substituent effects on the pyridine ring from various pyrrolopyridine scaffolds is presented below.
| Scaffold | Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Reference |
|---|---|---|---|---|
| Pyrrolo[3,2-c]pyridine | Pyridine Ring | 3,5-bis(trifluoromethyl)phenyl | Increased potency as FMS kinase inhibitors. | nih.gov |
| Pyrrolo[2,3-b]pyridine | Pyridine Ring | Fluorine-substituted phenyl | Good activity against A549, HeLa, and MDA-MB-231 cancer cell lines. | nih.gov |
| Pyrrolo[3,4-c]pyridine | Pyridine Ring | Methoxy group | More active as analgesics compared to ethoxy analogues. | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine | Position C-6 | 3-pyridyl unit with arylamines | Potent inhibitory activity against CSF1R kinase. | mdpi.com |
Ligand Efficiency and Preliminary Drug Likeness Profiling
In modern drug discovery, particularly in fragment-based approaches, lead compounds are often evaluated based on their ligand efficiency (LE). LE is a metric that relates the binding affinity of a molecule to its size (number of heavy atoms), providing a measure of the binding energy per atom. High LE values are desirable in early-stage drug discovery as they suggest an efficient binding interaction, which provides a better starting point for optimization. nih.gov
Pyrrolo[2,3-c]pyridine and its isomers are considered attractive scaffolds for fragment-based design due to their relatively small size and inherent binding capabilities. In the development of inhibitors for bacterial DNA ligase, a 6-azaindazole scaffold (an isomer of 6-azaindole) was identified from a fragment screen and optimized into a potent inhibitor while maintaining good LE. nih.gov
Preliminary drug likeness is often assessed using guidelines such as Lipinski's Rule of Five. These rules predict whether a compound has properties that would make it a likely orally active drug in humans. For novel pyrrolopyridine derivatives, these parameters are often calculated in silico to guide the design process. For example, in the design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids, ADMET predictions indicated that the target compounds satisfied drug-likeness criteria with calculated log P values between 2 and 4, suggesting favorable solubility and membrane permeability. rsc.org
Pharmacophore Modeling and Lead Optimization Strategies in Pre-clinical Discovery
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. For the pyrrolo[2,3-c]pyridine scaffold, a typical pharmacophore model for a kinase inhibitor would include:
A hydrogen bond donor (the pyrrole N-H).
A hydrogen bond acceptor (the pyridine N-6).
An aromatic ring feature for the bicyclic core.
Additional features corresponding to key substituents that occupy other binding pockets.
Once a pharmacophore model is established, it can guide lead optimization strategies such as:
Scaffold Hopping: Replacing the core scaffold with another that maintains the key pharmacophoric features but may offer improved properties (e.g., better synthetic accessibility, novel intellectual property).
Molecular Hybridization: Combining pharmacophoric elements from two or more known bioactive molecules to create a new hybrid compound with potentially enhanced activity. This strategy was successfully used in developing CSF1R inhibitors by merging fragments of the drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.comnih.gov
These computational approaches, combined with traditional medicinal chemistry, accelerate the discovery of optimized clinical candidates.
Conformational Analysis and Bioactive Conformation Elucidation
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to determine which of these is the "bioactive conformation"—the specific shape it adopts when bound to its target.
X-ray crystallography and computational chemistry are powerful tools for this purpose. A study on a bioactive pyrazolo[3,4-d]pyrimidine derivative, which is structurally related to pyrrolopyridines, identified two different conformational polymorphs. mdpi.com This study revealed that different crystal packing forces could favor distinct molecular conformations, highlighting that the lowest-energy conformation in a solid state is not always the bioactive one. mdpi.com
For pyrrolo[2,3-c]pyridine derivatives, molecular docking is a widely used computational technique to predict the binding mode and bioactive conformation within a protein's active site. nih.govnih.gov By simulating the interaction between the ligand and the target, researchers can generate hypotheses about key interactions, which can then be tested through the synthesis and biological evaluation of new analogs. This iterative process of design, synthesis, and testing, informed by conformational analysis and docking, is fundamental to modern structure-based drug design.
Computational and Theoretical Investigations of 3 Formyl 1h Pyrrolo 2,3 C Pyridine 4 Carbonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity Predictions)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, stability, and reactivity of novel compounds like 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile. These ab initio methods provide a foundational understanding of the molecule's intrinsic properties.
Methodology and Predicted Insights: A typical DFT study would begin with geometry optimization of the molecule's ground state. A common and reliable method involves using the B3LYP functional with a basis set such as 6-311G++ or 6-31G(d). mdpi.combohrium.com This process determines the most stable three-dimensional conformation, providing precise bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, a range of electronic properties can be calculated to predict the molecule's behavior:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. bohrium.com A smaller gap suggests the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential across the molecule's surface. This allows for the identification of electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. bohrium.com
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from the FMO energies to quantify the molecule's reactivity.
Computational studies on related azaindoles have successfully used DFT to optimize geometries and calculate various electron spectra, demonstrating the reliability of these methods for this class of compounds. mdpi.com
Table 1: Predicted Parameters from DFT Calculations for this compound This table presents a hypothetical summary of the types of data that would be generated from a standard DFT analysis.
| Parameter | Predicted Information | Significance |
|---|---|---|
| Optimized Geometry | Bond lengths (Å), Bond angles (°) | Provides the most stable 3D structure. |
| HOMO Energy | Energy of the highest occupied molecular orbital (eV) | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital (eV) | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO (eV) | Correlates with chemical reactivity and stability. |
| Dipole Moment | Magnitude and orientation of net molecular polarity (Debye) | Influences solubility and intermolecular interactions. |
| MEP Analysis | Identification of electron-rich and electron-deficient sites | Predicts sites for electrophilic and nucleophilic attack. |
Molecular Docking and Protein-Ligand Interaction Studies for Target Engagement
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, this method is essential for identifying potential biological targets and understanding the structural basis of its activity. The pyrrolopyridine scaffold is a well-known "hinge-binding" motif found in many kinase inhibitors. nih.gov
Methodology and Predicted Interactions: In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule, this compound, is then placed into the protein's binding site, and its conformational flexibility is explored to find the most stable binding pose, typically ranked by a scoring function.
Studies on analogous pyrrolopyridine derivatives have shown that the nitrogen atom on the pyridine (B92270) ring and the N-H group of the pyrrole (B145914) ring are critical for forming hydrogen bonds with the "hinge region" of kinase active sites. nih.govtandfonline.com For the target compound, the following interactions would be anticipated:
Hydrogen Bonding: The pyridine nitrogen and the pyrrole N-H are likely to act as hydrogen bond acceptors and donors, respectively, anchoring the molecule in the ATP-binding pocket of kinases.
π-π Stacking: The aromatic pyrrolopyridine core could engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe) or Tyrosine (Tyr) in the active site.
Other Interactions: The formyl and carbonitrile substituents would be analyzed for their potential to form additional hydrogen bonds or dipole-dipole interactions with the protein, which could enhance binding affinity and selectivity.
For example, in studies of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors, docking revealed key hydrogen bonds with residues such as Thrα179 and Asnβ349. tandfonline.comnih.gov Similarly, docking of 7-azaindole (B17877) derivatives into the Trk A kinase active site has been used to rationalize structure-activity relationships. ingentaconnect.com
Table 2: Illustrative Docking Interactions of Related Pyrrolopyridine Scaffolds with Protein Targets This table summarizes findings from published studies on similar compounds to exemplify the expected results for the target molecule.
| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| 1H-Pyrrolo[3,2-c]pyridine | Tubulin | Thrα179, Asnβ349 | Hydrogen Bonding | tandfonline.comnih.gov |
| 7-Azaindole (Isomer) | Trk A Kinase | (Not specified) | H-bonds, Hydrophobic | ingentaconnect.com |
| 1H-Pyrrolo[2,3-b]pyridine | c-Met Kinase | Lys1110, Met1160 | Hydrogen Bonding | nih.gov |
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations are performed to provide a more dynamic and realistic view of the protein-ligand complex. An MD simulation calculates the motion of atoms over time, offering insights into the stability of the binding pose and the flexibility of the complex.
Methodology and Predicted Insights: The best-ranked pose from molecular docking serves as the starting point for an MD simulation. The complex is placed in a simulated aqueous environment, and the system's trajectory is calculated for a duration typically ranging from nanoseconds to microseconds.
Analysis of the MD trajectory for the this compound-protein complex would focus on:
Stability of the Complex: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD value over time suggests a stable binding interaction.
Interaction Persistence: The persistence of key interactions identified in docking, such as hydrogen bonds and hydrophobic contacts, is analyzed throughout the simulation. For instance, a study on a 1H-pyrrolo[2,3-b]pyridine derivative targeting the c-Met kinase found that two critical hydrogen bonds remained stable during the entire equilibrium period of the simulation. nih.gov
Conformational Changes: MD can reveal subtle conformational changes in both the ligand and the protein upon binding, which are not captured by static docking models.
These simulations provide a more rigorous assessment of the binding hypothesis generated by molecular docking, helping to refine lead compounds and understand mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Data
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. If a set of this compound analogs with measured biological data (e.g., IC₅₀ values) were available, a QSAR model could be developed to guide the design of new, more potent derivatives.
Methodology and Predicted Outcomes: A 3D-QSAR study, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), is a common approach. In this process, the molecules in the series are aligned, and steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around them. Statistical methods are then used to build a regression model linking these fields to biological activity.
A successful QSAR model for this series would yield:
Predictive Power: The model's quality is assessed by statistical metrics such as the cross-validated R² (Q²) and the conventional R² for the training set, as well as a predictive R² for an external test set. For example, a 3D-QSAR study on 7-azaindole derivatives achieved high R² values of 0.98 and Q² values up to 0.64. ingentaconnect.com
Contour Maps: The results are visualized as 3D contour maps. These maps highlight regions where specific properties (e.g., positive electrostatic potential, steric bulk) are predicted to increase or decrease biological activity. These maps serve as a visual guide for medicinal chemists to decide which modifications to the molecular structure are most likely to improve potency.
Studies on related 1H-pyrrolo[2,3-b]pyridine derivatives have successfully used 3D-QSAR to design new potent inhibitors, demonstrating the utility of this approach for the pyrrolopyridine scaffold. nih.govimist.ma
Table 3: Example Statistical Validation of a 3D-QSAR Model for 7-Azaindole Derivatives This table is based on published data for a related compound series and illustrates the validation metrics of a robust QSAR model.
| Model | Q² (Leave-one-out) | R² (Conventional) | R² (External Test Set) | Reference |
|---|---|---|---|---|
| CoMFA | 0.51 | 0.98 | 0.74 | ingentaconnect.com |
| CoMSIA | 0.64 | 0.98 | 0.80 | ingentaconnect.com |
Prediction of Spectroscopic Properties from First Principles
Quantum chemical calculations can be used to predict various spectroscopic properties of this compound from first principles. These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of a newly synthesized compound.
Methodology and Predicted Spectra: Using the optimized geometry from DFT calculations, vibrational frequencies and intensities can be computed to generate a theoretical Infrared (IR) spectrum. Similarly, electronic transitions can be calculated using Time-Dependent DFT (TD-DFT) to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum.
A computational study on azaindoles successfully predicted their UV absorption, valence ionization, core ionization, and X-ray emission spectra. mdpi.com The comparison between the calculated and experimental spectra for known compounds like 7-azaindole validated the theoretical approach, lending confidence to the predictions for less-studied isomers. mdpi.com
For this compound, these calculations would predict:
Vibrational Frequencies: The characteristic stretching frequencies for the N-H bond of the pyrrole, the C=O of the formyl group, and the C≡N of the carbonitrile group.
Electronic Transitions: The wavelengths of maximum absorption (λ_max) corresponding to π→π* and n→π* electronic transitions within the aromatic system.
This predictive capability is a powerful tool for structural elucidation and for understanding the photophysical properties of the molecule.
Applications and Future Research Directions
A Versatile Linchpin in Complex Molecule Synthesis
The intrinsic reactivity of the formyl and carbonitrile groups, coupled with the inherent aromaticity of the pyrrolopyridine nucleus, establishes 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile as a valuable building block in organic synthesis. The aldehyde at the 3-position serves as a versatile handle for a variety of chemical transformations, including but not limited to, reductive aminations, Wittig reactions, and aldol (B89426) condensations. These reactions allow for the introduction of diverse substituents and the extension of the molecular framework, paving the way for the synthesis of a wide array of more complex molecules.
Similarly, the carbonitrile group at the 4-position can be readily converted into other functional groups such as carboxylic acids, amides, and tetrazoles, further expanding the synthetic utility of this scaffold. This functional group interconversion capability is crucial for the late-stage modification of molecules, a key strategy in the optimization of biological activity. The strategic placement of these reactive sites on the rigid pyrrolopyridine core provides a predictable and controllable platform for the synthesis of intricate polycyclic systems and highly substituted heterocyclic compounds.
Fueling Pre-clinical Drug Discovery: Lead Identification and Optimization
The pyrrolopyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This characteristic makes derivatives of this compound particularly attractive for pre-clinical drug discovery efforts. The ability to readily modify the core structure through its reactive handles allows for the rapid generation of diverse chemical libraries, which can then be screened against various biological targets to identify initial "hit" compounds.
Once a hit is identified, the process of lead optimization begins, where the chemical structure is systematically modified to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. The synthetic accessibility of derivatives from this compound is a significant advantage in this iterative process. For instance, novel 1H-pyrrolo[2,3-c]pyridin derivatives have been designed and synthesized as potent and reversible Lysine Specific Demethylase 1 (LSD1) inhibitors, a promising target for cancer therapy. nih.gov This highlights the direct contribution of this scaffold to the identification and refinement of potential new medicines. creative-biostructure.comnuvisan.comaltasciences.com
Expanding Horizons: Potential in Materials Science and Photophysical Applications
Beyond its applications in medicine, the unique electronic properties of the pyrrolopyridine core suggest potential for its use in materials science. The extended π-system of the fused aromatic rings can give rise to interesting photophysical behaviors, such as fluorescence. By strategically modifying the substituents on the this compound scaffold, it is possible to tune these properties, leading to the development of novel fluorescent probes for biological imaging or organic semiconductors for electronic devices.
Research into the photophysical properties of related pyrrolo[2,3-c]isoquinolines has demonstrated that modifications to the heterocyclic core can influence fluorescence intensity. nih.gov Although specific studies on this compound in this area are still emerging, the foundational knowledge from similar structures suggests a promising avenue for exploration. The development of new materials with tailored optical and electronic properties is a rapidly growing field, and this versatile scaffold could play a significant role in future advancements.
Overcoming Hurdles: Challenges in Synthesis and Scale-Up
Furthermore, the transition from laboratory-scale synthesis to industrial-scale production often presents unforeseen difficulties. Reaction conditions that are effective on a small scale may not be directly transferable to a larger reactor, requiring extensive process optimization to ensure safety, efficiency, and cost-effectiveness. The purification of intermediates and the final product can also become more complex at a larger scale. Addressing these challenges is crucial for realizing the full potential of this important building block. nih.gov
The Path Forward: Emerging Synthetic Methodologies and Interdisciplinary Approaches
Moreover, an interdisciplinary approach that combines computational chemistry with experimental synthesis is becoming increasingly important. Theoretical calculations can help to predict the reactivity of different starting materials and to design more efficient synthetic routes. This synergy between computational and experimental chemistry is expected to accelerate the discovery and development of new pyrrolopyridine-based molecules with desired properties.
Charting New Territory: Exploration of Novel Biological Targets and Therapeutic Areas
The versatility of the this compound scaffold opens up exciting possibilities for the exploration of new biological targets and therapeutic areas. As our understanding of disease biology grows, new molecular targets are continually being identified. The ability to rapidly synthesize a wide range of derivatives from this starting material allows researchers to probe these new targets and to identify novel therapeutic agents.
Q & A
Q. What are the standard synthetic routes for 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile?
Methodological Answer: A common approach involves dihydroxylation of allyl-substituted precursors followed by oxidative cleavage to generate aldehydes. For example, dihydroxy intermediates derived from 4-allyl-3-aminoisoquinolines undergo oxidation with Na₂O₂ in aqueous conditions, yielding the aldehyde functionality. Subsequent cyclization under controlled pH and temperature completes the pyrrolo-pyridine scaffold . Key steps include:
- Dihydroxylation : Catalyzed by OsO₄ or alternative oxidants.
- Oxidative cleavage : NaIO₄ or Na₂O₂ to convert diols to aldehydes.
- Cyclization : Acidic or basic conditions to form the fused ring system.
Q. How is the structural integrity of this compound confirmed?
Methodological Answer: Structural confirmation relies on ¹H/¹³C NMR spectroscopy and elemental analysis :
- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while the pyrrole NH proton resonates at δ 11.5–12.5 ppm .
- ¹³C NMR : The nitrile carbon (C≡N) is observed at δ 115–120 ppm, and the aldehyde carbonyl at δ 190–195 ppm .
- Elemental analysis : Matches calculated values for C, H, and N (e.g., C₉H₅N₃O requires C 62.43%, H 2.89%, N 24.28%) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer: Follow OSHA/GHS guidelines to mitigate hazards:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill management : Collect using non-sparking tools and neutralize with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Methodological Answer: Optimization strategies include:
- Solvent selection : Ethyl acetate/hexane (20:80 v/v) for recrystallization improves purity (melting point: 205–230°C) .
- Reaction time : Limit oxidation steps to 2–4 hours to prevent over-degradation .
- Catalyst tuning : Replace OsO₄ with KMnO₄ in acidic media for cost-effective dihydroxylation .
Q. What in vitro models evaluate the anticancer potential of this compound?
Methodological Answer:
- Cell line assays : Test cytotoxicity in ovarian (e.g., SK-OV-3) or breast cancer (MCF-7) cell lines using MTT assays. Reported IC₅₀ values for related pyrrolo-pyridines range from 0.5–10 µM .
- Mechanistic studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation assays .
Q. How do substituent modifications influence biological activity?
Methodological Answer: SAR studies reveal:
- Morpholino groups : Enhance solubility and target affinity (e.g., compound 12a in shows IC₅₀ = 1.2 µM) .
- Halogenation : Bromo or iodo substituents at position 4 improve metabolic stability (see for synthetic routes) .
- Aromatic substituents : Phenyl or thiophene groups at position 5 increase lipophilicity and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
